REACTION_CXSMILES
|
[C:1]([CH2:5][OH:6])([F:4])([F:3])[F:2].C(Cl)(Cl)(Cl)Cl.B(F)(F)F>O>[F:2][C:1]([O:6][CH2:5][C:1]([F:4])([F:3])[F:2])([F:4])[F:3]
|
Name
|
stainless steel
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated at 150° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The tube was cooled
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
CUSTOM
|
Details
|
cylinder fitted with a needle valve
|
Type
|
CUSTOM
|
Details
|
were held at 25° C. while low boilers
|
Type
|
DISTILLATION
|
Details
|
distilled from CaCl2 through a low-temperature still
|
Type
|
CUSTOM
|
Details
|
a boiling point range of -14° to 2.5° C., largely CF2Cl2
|
Type
|
CUSTOM
|
Details
|
point range of 2.5° to 15° C.
|
Type
|
CUSTOM
|
Details
|
mainly 8° to 9° C.
|
Type
|
CUSTOM
|
Details
|
with a boiling point range of 15° to 23.5° C., largely CFCl3
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |